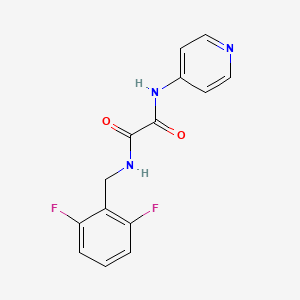

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is found in high levels in activated microglia, astrocytes, and other immune cells in the brain. DPA-714 has been extensively studied for its potential use in imaging and treating various neurological disorders.

Aplicaciones Científicas De Investigación

TRK Inhibition for Cancer Therapy

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide: has been investigated as a potential inhibitor of tropomyosin receptor kinases (TRKs). TRKs play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation and overexpression of TRKs are associated with various cancers. Specifically, TRKA, TRKB, and TRKC subtypes are implicated in colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma . Compound C03, derived from this compound, demonstrated promising activity against TRKA, making it a potential candidate for further exploration in cancer therapy.

Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Modulation

Lp-PLA2 hydrolyzes oxidized phosphatidylcholines, yielding lipid mediators such as lyso-phosphatidylcholine (lysoPC) and oxidized nonesterified fatty acids. The compound’s structure may influence Lp-PLA2 activity, potentially impacting lipid metabolism and inflammation pathways . Investigating its effects on Lp-PLA2 could provide insights into cardiovascular diseases and lipid-related disorders.

Plasma Stability and Metabolism

Compound C03 demonstrated good plasma stability and low inhibitory activity against specific cytochrome P450 isoforms except CYP2C9 . Understanding its metabolic fate and potential drug interactions is essential for drug development.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibitBub1 , a kinase involved in cell cycle regulation .

Biochemical Pathways

Given its potential role as a bub1 inhibitor, it may affect cell cycle regulation and other related pathways .

Result of Action

If it acts as a bub1 inhibitor, it could potentially disrupt cell cycle regulation and have effects on cell proliferation .

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-N'-pyridin-4-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3O2/c15-11-2-1-3-12(16)10(11)8-18-13(20)14(21)19-9-4-6-17-7-5-9/h1-7H,8H2,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJQSYJZPIZUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,6-difluorobenzyl)-N2-(pyridin-4-yl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2768616.png)

![Methyl 2-[6-methoxy-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2768617.png)

![6-ethyl 3-methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2768619.png)

![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)